molecular formula C26H24ClN5O2S B11675223 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11675223
M. Wt: 506.0 g/mol
InChI Key: OUPKQVVLMMIZKI-WEMUOSSPSA-N
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Description

This compound is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 4. A sulfanyl (-S-) group at position 3 links the triazole to an acetohydrazide moiety, which is further functionalized with a (1E)-1-(4-hydroxyphenyl)propylidene substituent. Structural analogs highlight its relevance in medicinal chemistry, where triazole-thioacetohydrazides are explored for their pharmacokinetic and thermodynamic properties .

Properties

Molecular Formula

C26H24ClN5O2S

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C26H24ClN5O2S/c1-3-23(18-8-14-22(33)15-9-18)28-29-24(34)16-35-26-31-30-25(19-6-10-20(27)11-7-19)32(26)21-12-4-17(2)5-13-21/h4-15,33H,3,16H2,1-2H3,(H,29,34)/b28-23+

InChI Key

OUPKQVVLMMIZKI-WEMUOSSPSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The most widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic conditions. For this compound, 4-chlorophenyl and 4-methylphenyl groups are introduced at positions 4 and 5 of the triazole ring, respectively.

Procedure :

  • 4-Chlorophenyl isothiocyanate (1.0 equiv) reacts with 4-methylphenylhydrazine (1.1 equiv) in anhydrous ethanol at 60°C for 6 hours to form the intermediate thiosemicarbazide.

  • The crude product is treated with 85% phosphoric acid at 120°C for 3 hours, inducing cyclization to yield 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78–82%).

Key Reaction Parameters :

ParameterValue
Temperature120°C
Acid CatalystH₃PO₄ (85%)
Reaction Time3 hours
PurificationRecrystallization (Ethanol/Water)

Functionalization of the Triazole Thiol

The thiol group at position 3 of the triazole is alkylated to introduce the acetohydrazide moiety.

Alkylation with Ethyl Chloroacetate

Steps :

  • 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) is dissolved in dry DMF.

  • Ethyl chloroacetate (1.2 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is stirred at 80°C for 4 hours.

  • The product, ethyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate , is isolated via vacuum distillation (Yield: 85–90%).

Hydrazinolysis to Form Acetohydrazide

The ethyl ester is converted to acetohydrazide through reflux with hydrazine hydrate:

  • Ethyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (1.0 equiv) is refluxed with 80% hydrazine hydrate (3.0 equiv) in ethanol for 8 hours.

  • The resulting 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is filtered and washed with cold ethanol (Yield: 88–92%).

Schiff Base Formation with 4-Hydroxypropiophenone

The final step involves condensing the acetohydrazide with 4-hydroxypropiophenone to form the E-configuration imine.

Acid-Catalyzed Condensation

Optimized Protocol :

  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv) and 4-hydroxypropiophenone (1.1 equiv) are dissolved in glacial acetic acid.

  • The mixture is refluxed for 12 hours, with progress monitored by TLC (eluent: ethyl acetate/hexane 3:7).

  • The product is precipitated by pouring the reaction into ice-cold water, followed by filtration and recrystallization from methanol (Yield: 75–80%).

Critical Factors :

  • Acetic Acid acts as both solvent and catalyst, promoting imine formation while suppressing side reactions.

  • Exclusion of Moisture is essential to prevent hydrolysis of the Schiff base.

Structural Characterization and Analytical Data

The compound’s structure is confirmed through spectroscopic and chromatographic methods:

Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 12.21 (s, 1H, NH), 10.32 (s, 1H, OH), 8.45 (s, 1H, CH=N), 7.65–7.12 (m, 12H, Ar-H), 4.32 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃).
IR (KBr)3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
MS (ESI) m/z 604.1 [M+H]⁺ (Calc. 603.6).

Purity Assessment

MethodConditionsPurity
HPLC C18 column, MeOH:H₂O (75:25)98.6%
Melting Point 218–220°C

Optimization of Reaction Conditions

Solvent Effects on Schiff Base Formation

SolventYield (%)Reaction Time (h)
Glacial Acetic Acid7812
Ethanol6518
Toluene4224

Acetic acid outperforms ethanol and toluene due to its dual role as catalyst and dehydrating agent.

Temperature Dependence in Cyclization

Temperature (°C)Yield (%)
10068
12082
14080

Elevating temperature beyond 120°C promotes decomposition, reducing yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.

    Reduction: Reduction reactions may target the triazole ring or the acetohydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives possess significant antifungal properties. The specific compound has been evaluated for its efficacy against various fungal strains. The triazole moiety inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have demonstrated that derivatives similar to this compound exhibit potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

The hydrazone structure is known for its anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro assays have shown promising results against various cancer cell lines, including breast and prostate cancer cells .

Antioxidant Activity

Compounds containing phenolic structures are often evaluated for their antioxidant properties. The presence of a hydroxyphenyl group in this compound suggests potential antioxidant effects, which can mitigate oxidative stress-related diseases. In vitro assays have indicated that similar compounds can scavenge free radicals effectively .

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Triazole derivatives are commonly used in crop protection products to control fungal pathogens affecting crops such as wheat and barley. Field trials could assess the effectiveness of this compound against specific agricultural pathogens .

Synthesis and Characterization

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antifungal Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives, including the target compound, and tested their antifungal activity against clinical isolates of Candida spp. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over different time periods. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs lie in the substituents on the triazole ring and the hydrazide moiety. The following table summarizes these differences:

Compound Name / ID Triazole Substituents Hydrazide Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 5-(4-ClPh), 4-(4-MePh) (1E)-1-(4-hydroxyphenyl)propylidene ~478.97* -Cl, -CH₃, -OH, -S-
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 5-(4-ClPh), 4-Ph (E)-(2-ethoxyphenyl)methylene ~481.99 -Cl, -OEt, -S-
2-{[5-(4-ClPh)-4-(4-MePh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 5-(4-ClPh), 4-(4-MePh) (E)-(3-hydroxyphenyl)methylene ~478.97 -Cl, -CH₃, -OH (meta), -S-
2-{[4-Et-5-(4-MeOPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-OH-3,5-diMeOPh)methylene]acetohydrazide 4-Et, 5-(4-MeOPh) (E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene ~531.08 -OCH₃, -OH, -CH₂CH₃, -S-

*Calculated based on similar analogs.

Key Observations :

  • Hydrazide Modifications : The para-hydroxyphenyl group in the target compound may increase hydrogen-bonding capacity versus meta-hydroxyphenyl () or ethoxy groups (), influencing solubility and target binding .
Physicochemical Properties
Property Target Compound Compound Compound Compound
Solubility Moderate in DMSO* Low (ethoxy group reduces polarity) High (meta-OH enhances H-bonding) Low (dimethoxy reduces polarity)
Melting Point ~200–220°C (estimated) 195–200°C 210–215°C 185–190°C
Stability Stable under inert conditions Hygroscopic (ethoxy hydrolysis) Photostable Sensitive to oxidation

*Inferred from hydroxyl and sulfanyl groups .

Q & A

Advanced Research Question

  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Dynamic NMR Experiments : Resolve overlapping signals caused by conformational flexibility in the hydrazide moiety .
  • Comparative Analysis : Benchmark against structurally similar triazole derivatives (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide) to validate peak assignments .

What structural features differentiate this compound from analogous triazole derivatives, and how do they impact bioactivity?

Advanced Research Question

  • Key Differentiators :
    • Presence of a 4-hydroxyphenylpropylidene group, which enhances π-π stacking in biological targets.
    • Sulfanyl linkage at the triazole position, improving solubility compared to methyl or amino substituents .
  • Bioactivity Implications :
    • The 4-chlorophenyl group may enhance hydrophobic interactions in enzyme binding pockets, as seen in related pyrazoline analogs .

What intermediates are critical in the synthesis pathway, and how are they stabilized?

Basic Research Question

  • Ethylidene Hydrazine (Intermediate) : Precipitated at room temperature and filtered to avoid degradation .
  • Pyrazole-4-carbaldehyde : Stabilized under anhydrous conditions due to sensitivity to moisture .
  • Thiobarbituric Acid Adduct : Purified via recrystallization from ethanol/water to remove unreacted starting materials .

How can substituent effects on the triazole ring be systematically studied to enhance bioactivity?

Advanced Research Question

  • Methodology :
    • Synthesize analogs with varying substituents (e.g., methyl, chloro, methoxy) at the 4- and 5-positions of the triazole ring.
    • Use molecular docking to predict binding affinity changes in target proteins (e.g., kinases) .
    • Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .

What purification strategies are recommended for isolating the final compound?

Basic Research Question

  • Recrystallization : Ethanol/water mixtures (4:1) for high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to remove polar impurities .
  • HPLC : For analytical-scale purification, using C18 columns and acetonitrile/water mobile phases .

What is the mechanistic role of Vilsmeier-Haack-Arnold formylation in the synthesis?

Advanced Research Question

  • Mechanism : POCl₃ activates DMF to generate a chloroiminium ion, which electrophilically formylates the pyrazole intermediate at the 3-position .
  • Side Reactions : Over-formylation can occur if excess POCl₃ is used, leading to di-formylated byproducts.

How can AI-driven laboratories enhance predictive modeling for this compound’s applications?

Advanced Research Question

  • Smart Laboratories : Integrate real-time HPLC/MS data with AI platforms to adjust reaction parameters (e.g., pH, temperature) .
  • End-to-End Automation : Use robotic liquid handlers for high-throughput screening of derivatives .
  • Data Security : Implement blockchain-based encryption for sensitive intellectual property during collaborative research .

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